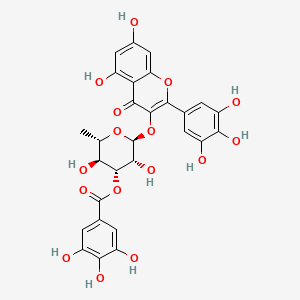

3''-O-Galloylmyricitrin

Description

3''-O-Galloylmyricitrin is a galloylated flavonoid glycoside derived from myricitrin (myricetin 3-O-rhamnoside) through esterification with a galloyl group at the 3''-position of the rhamnose moiety. It has the molecular formula C₂₈H₂₄O₁₆ and a molecular weight of 616.5 g/mol . Isolated from Combretum affinis laxum (Combretaceae), this compound is structurally characterized by a myricetin backbone (a hexahydroxyflavone) linked to a rhamnose sugar, with an additional galloyl substituent .

Propriétés

Formule moléculaire |

C28H24O16 |

|---|---|

Poids moléculaire |

616.5 g/mol |

Nom IUPAC |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3/t8-,19-,23+,25+,28-/m0/s1 |

Clé InChI |

AHOPFKRXJRLLGF-KXYIXKPASA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of 3’'-O-Galloylmyricitrin involves the extraction of the compound from natural sources, such as the Polygonum capitatum herb. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3’'-O-Galloylmyricitrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .

Applications De Recherche Scientifique

3’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as NF-κB and MAPK

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural Comparison

The table below summarizes key structural and functional differences between 3''-O-Galloylmyricitrin and related flavonoids:

Key Observations :

- Positional Isomerism : The galloyl group's position (2'' vs. 3'') significantly impacts bioactivity. For example, 3''-O-Galloylmyricitrin was inactive in herbicidal assays, whereas other galloylated derivatives (e.g., ellagic acid) from the same source showed activity .

- Sugar Modifications : Myricitrin, lacking the galloyl group, demonstrates antioxidant properties, suggesting that galloylation may reduce or redirect bioactivity in certain contexts .

Lack of Herbicidal Activity

In a study screening Combretum affinis laxum extracts, 3''-O-Galloylmyricitrin (compound 21) was inactive against both pre- and post-emergent weeds, unlike ellagic acid (compound 18) from the same fractions . This contrasts with galloylated compounds in other plants, where galloyl groups often enhance bioactivity through increased protein-binding affinity .

Comparative Solubility and Stability

- This may limit bioavailability in certain applications .

- Stability: Galloylated flavonoids are prone to hydrolysis under alkaline conditions, which could explain their variable performance in bioassays .

Activité Biologique

3''-O-Galloylmyricitrin is a polyphenolic compound belonging to the flavonoid family, primarily derived from various plant sources, including Mycoacia fuscoatra and Syzygium samarangense. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of 3''-O-Galloylmyricitrin, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C28H24O16

- Molecular Weight : 584.48 g/mol

- IUPAC Name : 3''-O-galloylmyricitrin

The structural complexity of 3''-O-Galloylmyricitrin contributes to its biological efficacy, particularly due to the presence of galloyl groups that enhance its interaction with biological targets.

1. Antioxidant Activity

3''-O-Galloylmyricitrin exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have demonstrated that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) | Source |

|---|---|---|

| 3''-O-Galloylmyricitrin | 15.5 | Syzygium samarangense |

| Gallic Acid | 20.0 | Various |

| Quercetin | 18.0 | Various |

2. Anti-inflammatory Effects

Research indicates that 3''-O-Galloylmyricitrin possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in the context of chronic inflammatory diseases.

Case Study : A study published in the Journal of Ethnopharmacology highlighted that treatment with 3''-O-Galloylmyricitrin significantly reduced inflammation in a rodent model of arthritis, leading to decreased swelling and pain scores.

3. Antimicrobial Activity

3''-O-Galloylmyricitrin has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

4. Anticancer Properties

The compound has shown promising results in preclinical cancer studies. It induces apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of apoptotic proteins.

Case Study : A recent study found that treatment with 3''-O-Galloylmyricitrin led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in cancer treatment.

The biological activities of 3''-O-Galloylmyricitrin can be attributed to several mechanisms:

- Antioxidant Mechanism : The galloyl group facilitates electron donation, neutralizing free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : Disruption of microbial membranes leads to cell lysis.

- Anticancer Mechanism : Modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways.

Future Directions

Further research is necessary to explore the pharmacokinetics and bioavailability of 3''-O-Galloylmyricitrin. Clinical trials are essential to validate its efficacy and safety in humans, particularly for its potential use in cancer therapy and chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.